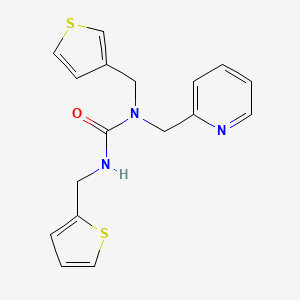

1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Description

1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a urea derivative characterized by three distinct substituents: a pyridin-2-ylmethyl group and two thiophenemethyl groups at positions 2 and 3 of the thiophene rings. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets.

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c21-17(19-10-16-5-3-8-23-16)20(11-14-6-9-22-13-14)12-15-4-1-2-7-18-15/h1-9,13H,10-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHGGPYYIXWBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves the reaction of pyridin-2-ylmethylamine, thiophen-2-ylmethylamine, and thiophen-3-ylmethylamine with an isocyanate derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the urea core or the substituent groups.

Substitution: The pyridine and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of related urea derivatives, suggesting that this compound may also exhibit similar effects. A study focusing on urea derivatives demonstrated that compounds with pyridine and thiophene groups can effectively arrest the cell cycle at the G1 phase, indicating potential as anticancer agents .

Key Findings:

- Mechanism : Induction of apoptosis in cancer cells.

- Selectivity : High selectivity against various cancer cell lines.

Urease Inhibition

Thiourea derivatives, structurally related to urea compounds, have been extensively studied for their urease inhibitory activity. Urease is an enzyme linked to several pathological conditions, including kidney stones and peptic ulcers. The potential application of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea as a urease inhibitor could provide therapeutic benefits in treating these conditions .

Research Insights:

- Inhibitory Efficacy : Compounds with similar structures have shown promising urease inhibition, warranting further exploration into this compound's efficacy.

- Side Effects : Research indicates that while some urease inhibitors are effective, they may also present adverse effects; thus, identifying safer alternatives is crucial.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate pyridine and thiophene derivatives through urea formation. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Table 1: Comparison of Biological Activities of Related Urea Derivatives

Case Studies

Several case studies illustrate the relevance of similar compounds in clinical settings:

- Anticancer Research : A series of studies have shown that urea derivatives can significantly inhibit tumor growth in vitro and in vivo models. The incorporation of thiophene and pyridine rings has been linked to enhanced biological activity .

- Urease Inhibitors : Investigations into urease inhibitors reveal that compounds with structural similarities to 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea could offer new avenues for treating urease-related disorders .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Substituent Effects on Solubility and Binding

Crystallographic Insights

- Thiophene-containing compounds (e.g., ) often exhibit rotational flexibility in crystal lattices, as seen in benzimidazole-thiophene hybrids. The target compound’s dual thiophenemethyl groups may adopt similar conformational dynamics, affecting packing efficiency and stability.

Biological Activity

1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C17H17N3OS2

- Molecular Weight : 327.4 g/mol

- CAS Number : Not explicitly provided, but can be derived from its structure.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antiviral Activity : Many N-heterocycles demonstrate significant antiviral properties. For instance, derivatives containing pyridine and thiophene moieties have been shown to inhibit viral replication in vitro, particularly against herpes simplex virus type 1 (HSV-1) and tobacco mosaic virus (TMV) .

- Anticancer Properties : Compounds with similar frameworks have been evaluated for their cytotoxic effects on cancer cell lines. Studies suggest that these compounds can induce apoptosis and inhibit cell proliferation, making them candidates for further development in cancer therapy .

Biological Activity Data Table

| Activity Type | Target Virus/Cancer | IC50 (μM) | Reference |

|---|---|---|---|

| Antiviral | HSV-1 | 50.1 | |

| Antiviral | TMV | 58.7 | |

| Anticancer | FaDu cells | 10.5 | |

| Anticancer | Various cell lines | 15.0 |

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral efficacy of pyridine-thiophene derivatives, the compound exhibited significant inhibition of HSV-1 replication at concentrations as low as 50.1 μM. The mechanism involved interference with viral entry and replication processes, highlighting its potential as an antiviral agent .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of similar compounds found that they induced apoptosis in FaDu hypopharyngeal tumor cells with an IC50 of 10.5 μM. The structural components were critical in enhancing cytotoxicity compared to standard chemotherapeutics like bleomycin .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of such compounds. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.